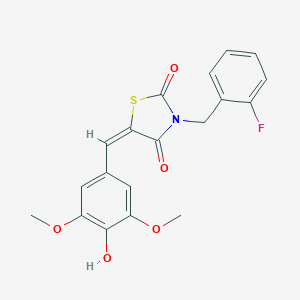
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BBHTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. BBHTD has been found to exhibit various biological activities and has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation.
Mécanisme D'action
The exact mechanism of action of BBHTD is not fully understood. However, studies have suggested that BBHTD exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. BBHTD has been shown to inhibit the activation of NF-κB, which plays a key role in inflammation and cancer. It has also been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, BBHTD has been shown to inhibit the activation of the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
BBHTD has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. BBHTD has also been found to induce apoptosis, which is a process of programmed cell death that plays a key role in cancer. Additionally, BBHTD has been found to improve insulin sensitivity and reduce blood glucose levels, which is beneficial for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBHTD in lab experiments is its ability to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. Additionally, BBHTD is relatively easy to synthesize and has been extensively studied, making it a popular compound for research. However, one of the limitations of using BBHTD in lab experiments is its potential toxicity. Studies have shown that BBHTD can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BBHTD. One potential direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BBHTD and its potential toxicity.
Méthodes De Synthèse
BBHTD can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with thionyl chloride to obtain BBHTD. Other methods of synthesis include the reaction of 3-bromobenzylamine with 4-formylphenol in the presence of thiosemicarbazide and acetic acid, and the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and sulfuric acid.
Applications De Recherche Scientifique
BBHTD has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. BBHTD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBHTD has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
Formule moléculaire |
C17H12BrNO3S |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
(5E)-3-[(3-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-3-1-2-12(8-13)10-19-16(21)15(23-17(19)22)9-11-4-6-14(20)7-5-11/h1-9,20H,10H2/b15-9+ |
Clé InChI |
LILJAPRLITXDDY-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
SMILES canonique |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
![[2-Bromo-4-({3-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B305735.png)
![(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)
![2-[(5E)-5-{[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305739.png)